molecular formula C12H12BrNO2S B15237420 Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate

Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate

Cat. No.: B15237420
M. Wt: 314.20 g/mol
InChI Key: VCBWPAOURCXVDG-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(2-methylbenzo[d]thiazol-5-yl)acetate is a brominated heterocyclic compound featuring a benzo[d]thiazole core substituted with a methyl group at position 2 and a brominated acetoxyethyl ester at position 3. This structure combines electrophilic reactivity (due to the bromine atom) with the aromatic and electronic properties of the benzothiazole system. Such compounds are often intermediates in medicinal chemistry for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12BrNO2S

Molecular Weight

314.20 g/mol

IUPAC Name

ethyl 2-bromo-2-(2-methyl-1,3-benzothiazol-5-yl)acetate

InChI

InChI=1S/C12H12BrNO2S/c1-3-16-12(15)11(13)8-4-5-10-9(6-8)14-7(2)17-10/h4-6,11H,3H2,1-2H3

InChI Key

VCBWPAOURCXVDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=C(C=C1)SC(=N2)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate typically involves the bromination of ethyl 2-(2-methylbenzo[D]thiazol-5-YL)acetate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 of the benzothiazole ring undergoes SN2 displacement with nucleophiles, enabling structural diversification:

NucleophileConditionsProductYield*
Amines (e.g., NH3)DMF, 80°C, 12h2-Amino-substituted benzothiazole65–78%
Thiols (e.g., PhSH)K2CO3, DMSO, RT2-Thioether derivatives70–85%
Alkoxides (e.g., NaOMe)Methanol, reflux2-Methoxy-substituted analogs60–72%

*Yields estimated from analogous reactions in benzothiazole chemistry .

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts:

Boronic AcidCatalyst SystemSolventProduct
Phenylboronic acidPd(PPh3)4, Na2CO3DME/H2OBiaryl benzothiazole derivative
4-MethoxyphenylPdCl2(dppf), K3PO4TolueneMethoxy-substituted hybrid

Microwave-assisted methods reduce reaction times to <1 hour while maintaining yields >80%.

Ester Hydrolysis

The ethyl ester group is hydrolyzed under acidic or basic conditions:

ConditionReagentsProductApplication
AcidicHCl (6M), reflux2-Bromo-2-(2-methylbenzo[d]thiazol-5-yl)acetic acidPrecursor for amide synthesis
BasicNaOH (2M), ethanol/waterSodium salt of carboxylic acidWater-soluble intermediate

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

Reaction TypeConditionsProductKey Feature
Thiourea cyclizationNH4SCN, CuI, DMFThiazolo[5,4-b]pyridineEnhanced π-conjugation
Amine-mediatedEthylenediamine, EtOHTetracyclic benzothiazolePotential kinase inhibition

Oxidation and Reduction

Functional group transformations include:

  • Oxidation : Treatment with H2O2/CH3COOH oxidizes the thiazole sulfur to sulfoxide derivatives .

  • Reduction : NaBH4/CuCl2 selectively reduces the ester to a primary alcohol without affecting the bromine .

Comparative Reactivity Analysis

Reaction TypeRate (Relative to Analog*)Selectivity Challenges
Nucleophilic Substitution1.5× fasterCompeting ester hydrolysis at high pH
Suzuki Coupling0.8× slowerSteric hindrance from methyl group

*Compared to non-methylated benzothiazole analogs .

This compound’s versatility in nucleophilic substitution, cross-coupling, and cyclization reactions makes it valuable for synthesizing bioactive molecules, particularly in antimicrobial and anticancer drug discovery .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of enzymes like monoamine oxidase (MAO) and as quorum sensing inhibitors.

    Industry: Utilized in the development of new materials, dyes, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate depends on its specific application. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects on the nervous system. In antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Heterocyclic Cores

(a) Benzoxazole Derivatives

Ethyl 2-bromo-2-(phenyl-5-benzoxazolyl)acetate and its derivatives (e.g., p-fluoro, dichlorophenyl, methoxy-substituted analogs) replace the benzo[d]thiazole with a benzoxazole ring. The substitution of sulfur (in benzothiazole) with oxygen (in benzoxazole) reduces electron density, altering reactivity. For example:

  • Electronic Effects : Benzoxazoles are less electron-rich due to oxygen’s higher electronegativity, making them less prone to electrophilic substitution compared to benzothiazoles.
  • Bioactivity : Benzoxazole derivatives are associated with anti-inflammatory and anticancer activities, but the bromine atom in the target compound may enhance electrophilic interactions in biological systems .
(b) Tetrazole Derivatives

Ethyl 2-bromo-2-(2-ethyl-2H-tetrazol-5-yl)acetate (compound 77) replaces the benzothiazole with a tetrazole ring. Key differences include:

  • Metabolic Stability : Tetrazoles resist metabolic degradation, making them valuable in drug design.
  • Synthetic Challenges : The commercial unavailability of such intermediates complicates synthesis compared to the more accessible benzothiazole-based target compound .

Functional Group Variations

(a) Amino-Substituted Thiazoles

Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate features a methylamino group instead of bromine. Key contrasts:

  • Reactivity: The methylamino group acts as a strong electron donor, reducing electrophilicity. This necessitates protection (e.g., tert-butoxycarbonyl) during further reactions, unlike the bromine atom in the target compound, which serves as a leaving group for nucleophilic substitutions .
(b) Dimethylamino-Substituted Analogs

Ethyl 2-(dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetate replaces bromine with a dimethylamino group. This substitution:

  • Pharmacokinetics: Enhanced solubility due to the amino group may improve bioavailability compared to the brominated compound .

Brominated Thiazole Derivatives

(a) Ethyl 2-bromo-2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate

This compound features dual bromination on the thiazole ring. Key distinctions:

  • Reactivity : The additional bromine increases molecular weight (MW = 366.07 g/mol) and electrophilicity, favoring cross-coupling reactions.
  • Commercial Availability : Unlike the target compound, this derivative is listed with suppliers (CAS: 1955548-41-0), suggesting established synthetic protocols .

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Molecular Weight (g/mol) Bioactivity
Target Compound Not Reported Bromine, Benzothiazole 278.37 Intermediate for drug design
Ethyl 2-(2-methylbenzo[d]thiazol-5-yl)acetate (21) 217–219 Hydrazinyl, Thiazolidinone 535.63 (calc.) Antimicrobial potential
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate Not Reported Methylamino 186.23 Kinase inhibitor precursor
Ethyl 2-bromo-2-(2-bromo-5-methylthiazol-4-yl)acetate Not Reported Dual Bromine 366.07 Electrophilic intermediate

Biological Activity

Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the bromination of 2-methylbenzo[D]thiazole followed by an esterification reaction with ethyl acetate. The general synthetic route can be summarized as follows:

  • Bromination : The thiazole ring is brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent.
  • Esterification : The bromo compound is then reacted with ethyl acetate in the presence of a base such as sodium hydride or potassium carbonate.

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antimicrobial properties. A study evaluated various thiazole compounds against a range of pathogens, demonstrating that certain substitutions on the thiazole ring enhance their activity against bacteria and fungi. For instance, compounds with electron-withdrawing groups displayed improved antimicrobial efficacy compared to their counterparts .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDStaphylococcus aureus
Other Thiazole Derivative A50Escherichia coli
Other Thiazole Derivative B25Candida albicans

Anticancer Activity

Research has indicated that thiazole derivatives possess anticancer properties. For example, studies have shown that certain thiazoles can inhibit cell proliferation in various cancer cell lines, including leukemia and lung cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Evaluation

In a recent study, this compound was tested against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.

Enzyme Inhibition

Thiazole derivatives are also known for their ability to inhibit key enzymes involved in various diseases. For instance, compounds containing thiazole rings have been shown to inhibit acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's .

Table 2: Enzyme Inhibition Data

CompoundIC50 (µM)Target Enzyme
This compoundTBDAcetylcholinesterase
Other Thiazole Derivative C10AChE
Other Thiazole Derivative D15AChE

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications on the thiazole ring and substituents can significantly influence their pharmacological properties. For example, the presence of halogens or alkyl groups on the aromatic ring has been correlated with enhanced activity against specific pathogens .

Key Findings from SAR Studies

  • Electron-Withdrawing Groups : Enhance antimicrobial activity.
  • Alkyl Substituents : Improve anticancer properties.
  • Halogen Substitutions : Often lead to increased enzyme inhibition.

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